1-Isobutyl-1H-imidazole-2-carbaldehyde
Overview
Description
1-Isobutyl-1H-imidazole-2-carbaldehyde is a heterocyclic organic compound featuring an imidazole ring substituted with an isobutyl group and an aldehyde functional group
Mechanism of Action
Target of Action
Imidazoles, the class of compounds to which it belongs, are known to interact with a diverse range of targets due to their versatile structure . They are key components in functional molecules used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazoles are known to interact with their targets in a variety of ways, depending on the specific structure and substitution patterns of the compound . The formation of the imidazole ring involves the construction of several bonds, which can influence the compound’s interaction with its targets .
Biochemical Pathways
For instance, Imidazole-2-carboxaldehyde has been identified as a novel inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is significant in the inhibition of type 2 diabetes .
Pharmacokinetics
The compound is a liquid at room temperature , which could potentially influence its absorption and distribution in the body.
Result of Action
Imidazoles are known to have a wide range of effects due to their versatile structure and ability to interact with various targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-imidazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-1H-imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1-Isobutyl-1H-imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the production of advanced materials, including polymers and catalysts.
Comparison with Similar Compounds
- 1H-Imidazole-2-carbaldehyde
- 2-Formylimidazole
- 2-Imidazolecarbaldehyde
- 2-Imidazolylformaldehyde
- Imidazole-2-formaldehyde
Comparison: 1-Isobutyl-1H-imidazole-2-carbaldehyde is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
1-(2-methylpropyl)imidazole-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-7(2)5-10-4-3-9-8(10)6-11/h3-4,6-7H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWIIAQBWRSEEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN=C1C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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